molecular formula C9H12ClN5O B4295743 4-[4-(1-AZIRANYL)-6-CHLORO-1,3,5-TRIAZIN-2-YL]MORPHOLINE

4-[4-(1-AZIRANYL)-6-CHLORO-1,3,5-TRIAZIN-2-YL]MORPHOLINE

Cat. No.: B4295743
M. Wt: 241.68 g/mol
InChI Key: VPDWOHFWPJGZHW-UHFFFAOYSA-N
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Description

2-Aziridin-1-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazine is a synthetic organic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of aziridine, chloro, and morpholine groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-AZIRANYL)-6-CHLORO-1,3,5-TRIAZIN-2-YL]MORPHOLINE typically involves the substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aziridine and morpholine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the substitution process . The reaction is usually performed in an ice bath to control the temperature and ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Mechanism of Action

The mechanism of action of 4-[4-(1-AZIRANYL)-6-CHLORO-1,3,5-TRIAZIN-2-YL]MORPHOLINE involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can alkylate DNA, leading to the inhibition of DNA replication and transcription . This property makes it a potent cytotoxic agent, useful in cancer therapy. The compound also interacts with proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aziridin-1-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazine is unique due to the presence of both aziridine and morpholine groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[4-(aziridin-1-yl)-6-chloro-1,3,5-triazin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O/c10-7-11-8(14-1-2-14)13-9(12-7)15-3-5-16-6-4-15/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWOHFWPJGZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=NC(=NC(=N2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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